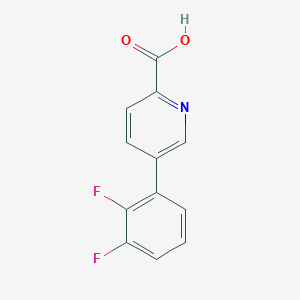
5-(2,3-Difluorophenyl)picolinic acid
説明
Molecular Structure Analysis
The molecular structure of “5-(2,3-Difluorophenyl)picolinic acid” consists of a picolinic acid group attached to a 2,3-difluorophenyl group. The molecular weight of the compound is 235.19 g/mol.
科学的研究の応用
Antiviral Research
5-(2,3-Difluorophenyl)picolinic acid: has shown promise in antiviral research, particularly against enveloped viruses. Studies have demonstrated that picolinic acid derivatives can inhibit viral entry by compromising viral membrane integrity and preventing virus-cellular membrane fusion . This could be pivotal in developing broad-spectrum antivirals, especially for viruses like SARS-CoV-2 and influenza.
Cancer Therapy
In the field of oncology, 5-(2,3-Difluorophenyl)picolinic acid and its fluorinated complex derivatives have been explored for their anticancer activities. These compounds have been tested in vitro against lung cancer cells, showing potential as therapeutic agents .
Environmental Science
The environmental impact of 5-(2,3-Difluorophenyl)picolinic acid is linked to its antiviral properties. By potentially reducing the spread of viruses, it could indirectly benefit environmental health, especially in managing outbreaks that affect both humans and wildlife .
Pharmacology
In pharmacological research, 5-(2,3-Difluorophenyl)picolinic acid is being investigated for its role as an anti-infective and immunomodulator. Its ability to bind to zinc finger proteins and disrupt their function makes it a candidate for treating viral infections and other conditions .
Materials Science
The detection and quantification of picolinic acid are crucial in materials science for developing sensors. Research into molecularly imprinted polymer-based electrochemical sensors for picolinic acid could lead to advancements in rapid and selective detection technologies .
Chemistry
In chemistry, 5-(2,3-Difluorophenyl)picolinic acid serves as a structural template for synthesizing compounds with herbicidal activity. Its derivatives have been designed and tested for their potential as novel synthetic auxin herbicides .
Biology
Biological studies have utilized 5-(2,3-Difluorophenyl)picolinic acid to investigate its broad-spectrum antiviral abilities. Its impact on cellular processes like endocytosis and its potential role in the absorption of zinc and other trace elements highlight its biological significance .
Medicine
Medically, 5-(2,3-Difluorophenyl)picolinic acid is being studied for its therapeutic applications. Its antiviral properties and potential to serve as a broad-spectrum therapeutic agent against a variety of viral diseases make it a compound of interest in medical research .
Safety And Hazards
The safety data sheet for picolinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause serious eye irritation . It’s important to handle “5-(2,3-Difluorophenyl)picolinic acid” with care, given its structural similarity to picolinic acid.
特性
IUPAC Name |
5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIDJWPLMEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)
![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)
![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)


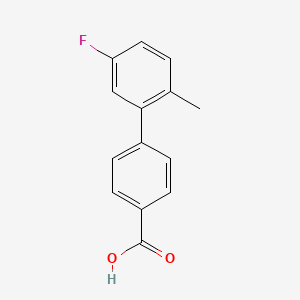
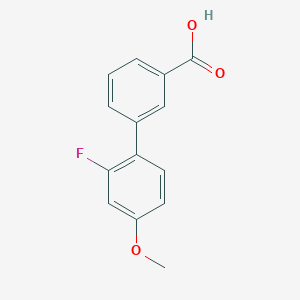

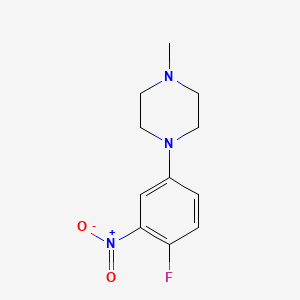



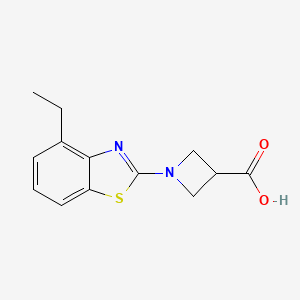
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)